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Ethyl chlorogenate

Cat. No.: B1163381
CAS No.: 425408-42-0
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Description

Significance of Chlorogenic Acid Derivatives in Phytochemical Research

Chlorogenic acid and its derivatives are important bioactive secondary metabolites in plants. nih.gov These compounds, which are esters formed between caffeic acid and quinic acid, are abundant in the human diet through the consumption of fruits, vegetables, coffee, and tea. researchgate.netconstructor.university In plants, CQAs play a crucial role in defense mechanisms against both biotic and abiotic stress. nih.gov

The significance of chlorogenic acid derivatives in phytochemical research stems from their diverse biological activities, including antioxidant, anti-inflammatory, antibacterial, and antiviral properties. benthamdirect.comnih.govfrontiersin.org These activities have spurred research into their potential health benefits for humans. nih.gov The study of these derivatives is also driven by their role as quality markers for various natural products, with 5-O-caffeoylquinic acid (5-CQA) being a commonly used standard. umcs.pl Furthermore, food processing techniques can alter and enrich the profile of chlorogenic acid derivatives in dietary plants, leading to the formation of new compounds that contribute to the flavor, aroma, and color of foods and beverages. constructor.university This transformation during processing presents another layer of complexity and interest for phytochemical investigation. constructor.university

Academic Rationale for Investigating Ethyl Chlorogenate

The academic interest in this compound, also known as chlorogenic acid ethyl ester, arises from several key areas of scientific inquiry. targetmol.com As a derivative of chlorogenic acid, it is part of a class of compounds with known biological significance. benthamdirect.comnih.gov The investigation into this compound is often driven by the broader exploration of how structural modifications to naturally occurring polyphenols can influence their biological activity and physicochemical properties.

One primary rationale is the exploration of its potential therapeutic applications. For instance, this compound has been isolated from medicinal plants and screened for various biological activities. researchgate.netchemsociety.org.ng A notable example is the investigation of its antimycobacterial properties, where it was found to be active against Mycobacterium tuberculosis H37Rv. researchgate.netchemsociety.org.ng Additionally, in silico studies have explored its potential as an antidiabetic agent by examining its interaction with the GLP-1 receptor. semanticscholar.org

Another area of academic interest is in the field of food science and technology. The esterification of chlorogenic acid, which results in compounds like this compound, can alter its properties, such as lipophilicity. unimi.it This modification can enhance its applicability in lipid-based food and cosmetic formulations. unimi.it Research in this area has focused on the synthesis of chlorogenate esters and the evaluation of their antioxidant activity, which can be influenced by the alkyl chain length. unimi.itacs.org

Furthermore, the identification of this compound in plant extracts contributes to the comprehensive phytochemical profiling of these natural sources. researchgate.netchemsociety.org.ng Its presence, alongside other related compounds, provides a more complete understanding of the chemical composition of plants and can offer scientific evidence for their traditional medicinal uses. researchgate.net

Overview of Current Research Trajectories Pertaining to this compound

Current research on this compound is multifaceted, extending from its natural occurrence and synthesis to its biological activities and potential applications.

A significant trajectory involves the isolation and characterization of this compound from natural sources. It has been identified as a constituent of plants such as Pavetta crassipes, where its presence is linked to the plant's traditional use in treating tuberculosis. researchgate.netchemsociety.org.ng

Synthesis and chemical modification represent another key research area. This compound is synthesized through the esterification of chlorogenic acid with ethanol (B145695). vulcanchem.com Researchers are exploring efficient and environmentally friendly synthesis methods, including non-enzymatic catalytic processes, to produce this compound and other alkyl esters. unimi.it These synthetic efforts are often aimed at creating derivatives with enhanced properties, such as increased lipophilicity, which could improve their utility in various applications. unimi.it

The investigation of its biological activities is a central focus. Studies have demonstrated its antimycobacterial effects. researchgate.net For example, it showed moderate activity against Mycobacterium tuberculosis H37Rv in broth microdilution and protein reporter microplate assays. researchgate.net Furthermore, its potential as a xanthine (B1682287) oxidase inhibitor for lowering uric acid has been explored through bioassay-guided fractionation of plant extracts. nih.gov In silico studies have also pointed towards its potential in managing diabetes by interacting with the GLP-1R receptor. semanticscholar.org

Finally, research is being conducted on the physicochemical properties and applications of this compound. This includes evaluating its antioxidant capacity, often in comparison to its parent compound, chlorogenic acid, and other esters. unimi.itacs.org The goal is to understand how its structure affects its function, particularly in complex systems like food matrices. acs.org

Key Molecular Properties of this compound
PropertyValue
CAS Number 425408-42-0 targetmol.com
Molecular Formula C18H22O9 nih.gov
Molecular Weight 382.37 g/mol ebi.ac.uk
IUPAC Name ethyl (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylate nih.gov
Synonyms Chlorogenic acid ethyl ester targetmol.com, 3-O-Caffeoylquinic acid ethyl ester medchemexpress.com
Reported Biological Activities of this compound
ActivityTarget/AssayFindingsReference
Antimycobacterial Mycobacterium tuberculosis H37Rv (broth microdilution assay)Moderately active (MIC of 50 µg/ml) researchgate.net
Antimycobacterial Mycobacterium tuberculosis H37Rv (protein reporter microplate assay)Active (MIC of 100 µg/ml) researchgate.net
Xanthine Oxidase Inhibition Bioassay-guided fractionationIdentified as a potent active compound nih.gov
Antidiabetic (in silico) GLP-1R receptor dockingDocking score of -7.73 kcal/mol semanticscholar.org

Properties

CAS No.

425408-42-0

Molecular Formula

C18H22O9

Appearance

Powder

Origin of Product

United States

Occurrence and Natural Distribution of Ethyl Chlorogenate in Botanical Systems

Botanical Sources and Distribution Profiles

The presence of ethyl chlorogenate has been confirmed in a range of plants, often alongside other related phenolic compounds. The following subsections detail its documented occurrence in specific botanical species.

Gynura pseudochina, a plant known for its ability to accumulate heavy metals, has been found to contain this compound. ijesd.orgresearchgate.net Studies analyzing the phenolic profiles of this plant, particularly under conditions of zinc and cadmium stress, have identified this compound as one of the involved compounds. ijesd.orgresearchgate.net Its presence suggests a potential role in the plant's response to environmental stressors. researchgate.net

The leaves of Pavetta crassipes, a Nigerian medicinal plant, have been a source for the isolation of this compound. researchgate.netresearchgate.netchemsociety.org.ng Chromatographic techniques have been successfully employed to separate and identify this compound from the leaf extracts. researchgate.netscribd.com This discovery is significant as it contributes to the phytochemical understanding of a plant used in traditional medicine. researchgate.netresearchgate.net

Extracts from the calyces of Hibiscus sabdariffa, commonly known as roselle, have been shown to contain this compound. nih.govfrontiersin.orgekb.eg It is listed among the various phenolic acids identified in this plant, which is widely consumed as a beverage and used in traditional remedies. frontiersin.orgmdpi.com The detection of this compound and its isomer in roselle extracts highlights the complex phytochemical composition of this species. ekb.egmdpi.comresearchgate.net

The whole plant of Phyllanthus virgatus, a weed found in Myanmar, has been identified as a natural source of this compound. dagonuniversity.edu.mm Through methods including thin-layer and column chromatography, a pure compound was isolated and subsequently identified as this compound based on its melting point and FT-IR spectral data. dagonuniversity.edu.mm

The fruits of Chaenomeles speciosa, also known as Chinese quince, have been found to contain this compound. nih.govresearchgate.netpreprints.org Bioassay-guided fractionation of the fruit extracts led to the isolation and identification of this compound among other active constituents. nih.govresearchgate.net

Occurrence in Phyllanthus virgatus

Factors Influencing Biosynthesis and Accumulation in Plant Tissues

The production and concentration of this compound and other related phenolic compounds in plants are not static. They are influenced by a complex interplay of internal and external factors.

The biosynthesis of chlorogenic acids, the parent compounds of this compound, is a multi-step process involving several key enzymes. nih.gov This pathway is subject to regulation by various factors, including:

Microbial Interactions: The symbiotic and pathogenic relationships between plants and microorganisms can modulate the biosynthesis of phenolic compounds. nih.govnih.gov Microbes can influence nutrient uptake and hormone levels, which in turn can regulate the genes and enzymes involved in the synthesis of compounds like chlorogenic acid. nih.govnih.gov

Plant Development and Genetics: The genetic makeup of a plant and its developmental stage are fundamental in determining its capacity to produce certain compounds. researchgate.net The expression of genes encoding for enzymes in the phenylpropanoid pathway, which leads to the formation of chlorogenic acids, is a critical control point. researchgate.net

Data Tables

Table 1: Documented Botanical Sources of this compound

Botanical NamePlant PartMethod of IdentificationReference(s)
Gynura pseudochinaLeaves, Tubers, RootsHPLC and LC-MS/MS analysis ijesd.org, researchgate.net
Pavetta crassipesLeavesChromatographic techniques, Spectroscopic and chemical methods researchgate.net, scribd.com, researchgate.net, chemsociety.org.ng
Hibiscus sabdariffaCalycesUHPLC-ESI-UHR-Qq-TOF-MS nih.gov, frontiersin.org, ekb.eg, mdpi.com
Phyllanthus virgatusWhole plantThin Layer and Column Chromatography, FT-IR spectral data dagonuniversity.edu.mm
Chaenomeles speciosaFruitsBioassay-guided fractionation and purification, Chromatographic techniques nih.gov, researchgate.net, preprints.org

Environmental and Cultivation Conditions

The biosynthesis and accumulation of phenolic compounds like this compound are closely linked to the plant's interaction with its environment and specific cultivation practices. Factors such as microbial symbiosis and nutrient availability can play a crucial role.

Research on tomato roots has shown that the presence of arbuscular mycorrhizal fungi can significantly influence the metabolism of chlorogenic acid, the precursor to this compound. researchgate.net During the extraction of chlorogenic acid from tomato roots colonized by the fungus Rhizophagus irregularis, a transesterification reaction was observed. researchgate.net This process is catalyzed by a chlorogenic acid esterase, an enzyme that can be produced by bacteria associated with the mycorrhizal roots. researchgate.net

This enzymatic activity was found to be 10 to 25 times more potent in mycorrhizal root extracts compared to non-mycorrhizal ones, suggesting that the symbiotic relationship creates a favorable environment for the biotransformation of chlorogenic acid. researchgate.net Furthermore, nutrient deprivation in host plants can enhance the exudation of chlorogenic acid from the roots, which in turn may encourage the growth of bacteria capable of metabolizing it. researchgate.net While this study focused on the formation of other esters, it highlights a key environmental and cultivation-dependent mechanism—microbial activity in the root zone—that facilitates the modification of chlorogenic acid into its derivatives.

General studies on chlorogenic acids in coffee also support the idea that their levels can vary widely depending on agricultural practices, the geographical region of origin, the degree of ripeness at harvest, and post-harvest processing methods. mdpi.com

Table 1: Factors Influencing Chlorogenate Metabolism in Plants

FactorInfluenceObserved EffectPlant System
Mycorrhizal Symbiosis Presence of Rhizophagus irregularisIncreased enzymatic transesterification of chlorogenic acid. researchgate.netTomato Roots
Microbial Activity Presence of specific bacteriaCatalyzes the transformation of chlorogenic acid. researchgate.netTomato Roots
Nutrient Status Nutrient deprivationMay increase root exudation of chlorogenic acid, making it available for microbial metabolism. researchgate.netTomato Roots

Metabolic Responses in Stress Conditions (e.g., Heavy Metal Tolerance)

Plants respond to environmental stressors, such as the presence of heavy metals, by activating a range of defense mechanisms. One of these responses is the modulation of secondary metabolite production, including phenolic compounds, to mitigate cellular damage. frontiersin.orgfrontiersin.org

This compound has been identified as a component of the metabolic response to heavy metal stress in the plant Gynura pseudochina. When exposed to toxic levels of zinc (Zn) and cadmium (Cd), this plant exhibits changes in its phenolic profile as a tolerance mechanism. researchgate.netijesd.org Heavy metal exposure is known to induce oxidative stress in plant cells through the production of reactive oxygen species (ROS). dergipark.org.tr Phenolic compounds can act as antioxidants, scavenging these harmful free radicals, or as chelators, binding to metal ions to reduce their toxicity. frontiersin.org

Table 2: Phenolic Compounds Involved in Zn/Cd Stress Response in Gynura pseudochina

CompoundRole in Stress Response
Caffeoylquinic acidKey compound in reducing Zn/Cd stress. ijesd.org
Caffeic acidKey compound in reducing Zn/Cd stress. ijesd.org
Salicylic acidInvolved in the metabolic response. researchgate.netijesd.org
This compound Involved in the metabolic response. researchgate.netijesd.org
Dicaffeoylquinic acidInvolved in the metabolic response. researchgate.netijesd.org
Ferulic acidInvolved in the metabolic response. researchgate.netijesd.org
Methyl 3,4-dicaffeoylquinateInvolved in the metabolic response. ijesd.org

Biosynthetic and Chemical Synthesis Pathways of Ethyl Chlorogenate

Enzymatic and Metabolic Precursors in Biosynthesis

The biosynthesis of the foundational chlorogenate structure is a complex process that merges two major metabolic pathways: the shikimic acid pathway and the phenylpropanoid pathway. nih.govresearchgate.net These pathways collaboratively produce the necessary precursors—quinic acid and caffeic acid—which are subsequently joined to form chlorogenic acid, the immediate precursor to ethyl chlorogenate. wikipedia.org

The shikimic acid pathway is central to the formation of aromatic compounds in plants, bacteria, and fungi, but is absent in humans. nih.gov It begins with the condensation of phosphoenolpyruvate (B93156) (from glycolysis) and erythrose 4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway). researchgate.net This pathway serves two critical functions for chlorogenate biosynthesis:

It produces quinic acid , one of the two core components of the final ester. nih.gov

It synthesizes the aromatic amino acid L-phenylalanine , which serves as the entry point into the phenylpropanoid pathway. mdpi.comresearchgate.net

The pathway is a target for various inhibitors, and chlorogenic acid itself has been shown to inhibit enzymes within this sequence, such as 3-deoxy-d-arabino-heptulosonate-7-phosphate synthase (DAHPS) and dehydroquinate synthase (DHQS). nih.gov

The phenylpropanoid pathway utilizes L-phenylalanine, generated from the shikimate pathway, to produce a wide array of phenolic compounds. frontiersin.orgmdpi.com The initial steps, often termed the central phenylpropanoid pathway, involve a sequence of three key enzymatic reactions:

Phenylalanine ammonia-lyase (PAL) deaminates phenylalanine to form cinnamic acid. mdpi.comfrontiersin.org

Cinnamic acid 4-hydroxylase (C4H) , a cytochrome P450 enzyme, hydroxylates cinnamic acid to produce 4-coumaric acid. mdpi.comwikipedia.org

4-coumarate:CoA ligase (4CL) activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA. mdpi.comfrontiersin.org

From 4-coumaroyl-CoA, the pathway proceeds to create the specific hydroxycinnamic acid needed for chlorogenate synthesis. The hydroxylation of the 4-coumaroyl moiety to a caffeoyl group is catalyzed by p-coumarate 3-hydroxylase (C3H) or a related P450-dependent enzyme, p-coumaric acid ester-specific 3′-hydroxlase (C3′H), leading to the formation of caffeoyl-CoA or caffeoyl esters. mdpi.comnih.gov This integration ensures a steady supply of the activated caffeoyl group required for the final assembly of chlorogenic acid. researchgate.net

Enzyme Abbreviation Function in Pathway Reference
Phenylalanine ammonia-lyasePALConverts L-phenylalanine to cinnamic acid. mdpi.com, frontiersin.org
Cinnamic acid 4-hydroxylaseC4HHydroxylates cinnamic acid to 4-coumaric acid. mdpi.com, wikipedia.org
4-coumarate:CoA ligase4CLActivates 4-coumaric acid to 4-coumaroyl-CoA. mdpi.com, frontiersin.org
Hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferaseHCT/HQTCatalyzes the transfer of the hydroxycinnamoyl group to quinic acid. mdpi.com, nih.gov
p-coumarate 3-hydroxylaseC3H/C3'HHydroxylates the coumaroyl group to a caffeoyl group. mdpi.com, nih.gov

Chlorogenic acid (specifically 3-O-caffeoylquinic acid) is an ester formed between caffeic acid and quinic acid. wikipedia.org Its biosynthesis occurs through the esterification of these two precursors, which are derived from the phenylpropanoid and shikimic acid pathways, respectively. The most debated and researched pathways for this final condensation step involve acyl-CoA-dependent reactions catalyzed by hydroxycinnamoyl-CoA transferases (HCTs), such as hydroxycinnamoyl-CoA quinate hydroxycinnamoyl transferase (HQT). mdpi.comnih.gov

In one primary route, HQT catalyzes the transesterification reaction between caffeoyl-CoA (from the phenylpropanoid pathway) and quinic acid (from the shikimate pathway) to yield chlorogenic acid. mdpi.com this compound is thus understood as an ethyl ester of this naturally synthesized caffeoyl quinic acid structure. vulcanchem.comresearchgate.net While this compound itself has been identified in plants like Gynura pseudochina, its biosynthesis is fundamentally reliant on the prior formation of its chlorogenic acid core. researchgate.netguildhe.ac.uk

Integration within the Phenylpropanoid Pathway

Academic Methodologies for Chemical Synthesis

The chemical synthesis of this compound from its natural precursor, chlorogenic acid, is a direct and well-documented process. The primary method involves the esterification of the carboxylic acid group of chlorogenic acid with ethanol (B145695), a reaction that can be facilitated using various catalytic systems. vulcanchem.comresearchgate.net

The most common laboratory synthesis of this compound is achieved through the direct esterification of chlorogenic acid with ethanol. vulcanchem.com This reaction involves the condensation of the carboxylic acid functional group on the quinic acid moiety with the hydroxyl group of ethanol to form an ethyl ester, with the concurrent elimination of a water molecule.

The reaction can be performed under various conditions, often requiring a catalyst to proceed at a reasonable rate and yield. vulcanchem.comchemicalbook.com In some instances, a two-step chemoenzymatic process is employed, where chlorogenic acid is first chemically converted to an intermediate like mthis compound, which is then enzymatically transesterified with a different alcohol. acs.orgresearchgate.netresearchgate.net However, for this compound, direct esterification with ethanol is more straightforward. vulcanchem.com Non-catalytic, solvent-free methods have also been explored, though they typically require high temperatures (e.g., 200°C) to achieve high conversion rates. mdpi.com

A range of catalysts can be employed to enhance the efficiency of the esterification process. These can be broadly categorized as acid catalysts and enzymatic catalysts.

Acid Catalysis : Strong mineral acids, such as sulfuric acid, are effective catalysts for this type of esterification, proceeding via protonation of the carboxylic acid to facilitate nucleophilic attack by ethanol. vulcanchem.com Solid acid catalysts, like the ion-exchange resin Amberlite IR-120 H, offer advantages in terms of easier separation from the reaction mixture and reusability. acs.orgresearchgate.netresearchgate.net Studies have also demonstrated the use of boric acid for the chemoselective esterification of α-hydroxycarboxylic acids, a category to which the quinic acid portion of chlorogenic acid belongs. researchgate.net

Enzymatic Catalysis : Biocatalysts, particularly lipases and esterases, provide a milder and often more selective alternative to chemical catalysts. Chlorogenate hydrolase (also known as chlorogenate esterase) from microbial sources like Aspergillus japonicus has been shown to catalyze the synthesis of caffeic acid esters through transesterification. researchgate.netnih.gov This enzyme can use chlorogenic acid as a substrate and, in the presence of an alcohol like ethanol, facilitate the transfer of the caffeoyl group, or more relevantly, catalyze the esterification of the quinic acid carboxyl group. Lipases, such as Candida antarctica lipase (B570770) B (often immobilized as Novozym 435), are also widely used for the synthesis of chlorogenate esters via esterification or transesterification reactions in various solvent systems or solvent-free media. researchgate.netresearchgate.net

Catalyst Type Specific Catalyst Example Reaction Type Key Features Reference
Mineral AcidSulfuric Acid (H₂SO₄)EsterificationStandard, effective liquid-phase catalyst. vulcanchem.com
Solid Acid ResinAmberlite IR-120 HEsterificationHeterogeneous catalyst, easily removed, reusable. acs.org, researchgate.net
Lewis AcidBoric Acid (B(OH)₃)EsterificationChemoselective for α-hydroxy acids. researchgate.net
Enzyme (Lipase)Candida antarctica lipase BEsterification / TransesterificationMild reaction conditions, high selectivity. researchgate.net, researchgate.net
Enzyme (Hydrolase)Chlorogenate HydrolaseTransesterificationSpecific for chlorogenate and related substrates. researchgate.net, nih.gov

Catalytic Approaches in this compound Synthesis

Heterogeneous Catalysis Utilizing Sulfonic Resins

Heterogeneous catalysis offers a sustainable and efficient method for producing this compound. nih.gov In this approach, a solid acid catalyst, such as a sulfonic resin, is used in a different phase from the reactants (liquid phase). google.comoatext.com This simplifies the separation of the catalyst from the reaction mixture, allowing for its reuse and minimizing waste. oatext.com

Sulfonic resins, like Amberlite IR120 H, have proven effective in the direct esterification of chlorogenic acid with alcohols. nih.govresearchgate.net The reaction is typically carried out under solvent-free conditions, which further enhances its green credentials. nih.gov The use of a sulfonic resin as a heterogeneous catalyst can lead to high conversion rates and selectivity, with yields of up to 93% for this compound. nih.gov The process involves mixing chlorogenic acid, the sulfonic resin catalyst, and ethanol, followed by heating and stirring for a specific duration. nih.gov After the reaction, the solid catalyst can be easily removed by filtration. nih.gov

One notable study demonstrated the lipophilization of chlorogenic acid through direct esterification with various fatty alcohols, including ethanol, using a sulfonic resin as the catalyst. nih.gov This single-step process, conducted under mild, solvent-free conditions, achieved conversions as high as 96% and selectivity up to 99%. nih.gov

Table 1: Synthesis of this compound using Sulfonic Resin

Parameter Value Reference
Catalyst Sulfonic Resin nih.gov
Reactants Chlorogenic Acid, Ethanol nih.gov
Conditions Solvent-free, 75°C, 6 hours nih.gov
Conversion Up to 96% nih.gov
Selectivity Up to 99% nih.gov
Yield Up to 93% nih.gov
Biocatalytic Routes (e.g., Lipase-Catalyzed Transesterification)

Biocatalytic methods provide an alternative, environmentally friendly approach to synthesizing this compound. researchgate.net These routes often employ enzymes, such as lipases, to catalyze the esterification or transesterification reactions. researchgate.netresearchgate.net Lipase-catalyzed reactions are known for their high selectivity and ability to operate under mild conditions. researchgate.net

Another biocatalytic approach utilizes chlorogenate hydrolase to synthesize hydroxycinnamic acid ester derivatives through transesterification. nih.govresearchgate.net This enzyme can catalyze the reaction between 5-chlorogenic acid and an alcohol to produce the corresponding ester. nih.gov

Reaction Conditions and Optimization Strategies

Optimizing reaction conditions is crucial for maximizing the yield and efficiency of this compound synthesis. Key parameters that are often adjusted include temperature, reaction time, catalyst loading, and the molar ratio of reactants.

In heterogeneous catalysis using sulfonic resins, the reaction temperature is a significant factor. For the esterification of chlorogenic acid with ethanol, a temperature of 75°C has been found to be optimal. nih.gov The reaction time is also critical, with a duration of 6 hours being sufficient for achieving high conversion. nih.gov The amount of catalyst used, typically expressed as a weight percentage relative to chlorogenic acid, is another important variable, with 40% w/w being reported in some studies. nih.gov Stirring speed also plays a role in ensuring proper mixing and contact between the reactants and the solid catalyst. nih.gov

For biocatalytic routes, optimization involves factors such as pH, temperature, substrate concentration, and reaction time. nih.gov For instance, in the chlorogenate hydrolase-catalyzed synthesis of 2-phenylethyl caffeate, the optimal pH for the transesterification reaction was found to be in the acidic range (pH 3.0-4.0). nih.gov In lipase-catalyzed transesterification, maintaining a low water activity (a_w = 0.05) and using an optimal amount of the biocatalyst (5% w/w) were identified as key conditions for maximizing the reaction rate. researchgate.net

Microwave-assisted synthesis has also been explored as a method to accelerate reaction optimization. amazonaws.com By using a microwave reactor, various parameters such as temperature and reaction time can be rapidly screened to identify the most suitable conditions for a given transformation. amazonaws.com For example, in a different reaction, lowering the temperature from 170°C to 150°C resulted in a higher yield and fewer byproducts. amazonaws.com

Table 3: Optimized Reaction Parameters for this compound Synthesis

Method Parameter Optimal Value Reference
Heterogeneous Catalysis (Sulfonic Resin) Temperature 75°C nih.gov
Reaction Time 6 hours nih.gov
Catalyst Loading 40% w/w of CGA nih.gov
Stirring Speed 750 rpm nih.gov
Biocatalysis (Lipase Transesterification) Water Activity (a_w) 0.05 researchgate.net
Biocatalyst Loading 5% w/w researchgate.net

| Biocatalysis (Chlorogenate Hydrolase) | pH | 3.0 - 4.0 | nih.gov |

Biological Activities and Molecular Mechanisms of Ethyl Chlorogenate Excluding Clinical Human Trials

Antimycobacterial Activity Studies

Investigations into the antimycobacterial properties of ethyl chlorogenate have provided evidence of its activity against pathogenic strains of Mycobacterium.

This compound has demonstrated moderate inhibitory activity against Mycobacterium tuberculosis. In a study evaluating compounds isolated from the Nigerian medicinal plant Pavetta crassipes, this compound was tested against the H37Rv strain of M. tuberculosis. researchgate.net The antimycobacterial efficacy was assessed using two standard methods: the broth microdilution assay and a green fluorescence protein reporter microplate assay. researchgate.net

In the broth microdilution assay, this compound exhibited a Minimum Inhibitory Concentration (MIC) of 50 µg/mL. researchgate.net The green fluorescence protein reporter assay also confirmed its activity, showing an MIC of 100 µg/mL. researchgate.net These findings indicate that this compound can directly inhibit the growth of this significant pathogenic bacterium.

Antimycobacterial Activity of this compound Against M. tuberculosis H37Rv researchgate.net
Assay MethodMinimum Inhibitory Concentration (MIC)
Broth Microdilution Assay50 µg/mL
Green Fluorescence Protein Reporter Microplate Assay100 µg/mL

The precise mechanism by which this compound exerts its antimycobacterial effect is not yet fully elucidated. However, its ability to inhibit bacterial growth is intrinsically linked to its capacity to cross the complex and notoriously impermeable cell wall of M. tuberculosis. researchgate.netnih.gov This cell wall, rich in mycolic acids, forms a waxy, hydrophobic barrier that restricts the entry of many therapeutic agents. researchgate.net

A plausible mechanistic hypothesis is that the structure of this compound facilitates its passage through this lipid barrier. Chlorogenic acid itself is a polar molecule; its esterification to form this compound increases its lipophilicity. This alteration in chemical properties may enhance its ability to diffuse across the mycobacterial outer membrane. The effectiveness of any antimycobacterial compound relies on achieving a sufficient intracellular concentration, a process governed by the permeability of the cell envelope. nih.gov Therefore, it is hypothesized that the ethyl ester group modifies the physicochemical properties of the parent compound, enabling it to better penetrate the mycobacterial defenses and reach its intracellular target(s). Further research is required to confirm this hypothesis and identify the specific molecular targets within the bacterium.

Activity Against Mycobacterium tuberculosis Strains

Enzyme Inhibitory Potentials

This compound has also been investigated for its ability to inhibit specific enzymes, a common mechanism of action for many bioactive compounds.

One of the most studied enzymatic targets for this compound is xanthine (B1682287) oxidase (XO). This enzyme plays a critical role in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. mdpi.commdpi.com Inhibition of XO is a key therapeutic strategy for managing conditions associated with high uric acid levels.

Research has shown that this compound inhibits xanthine oxidase in a dose-dependent manner. mdpi.com In a study analyzing constituents from the fruits of Chaenomeles speciosa, this compound was identified as one of several active XO inhibitors. mdpi.comnih.gov The study grouped this compound with other chlorogenic acid esters (methyl and butyl esters) and noted that this class of compounds demonstrated a clear dose-response relationship. mdpi.com While there was minimal inhibition at concentrations below 200 µM, the inhibitory rate approached 100% at concentrations around 1000 µM. mdpi.com This demonstrates that the inhibitory effect of this compound on xanthine oxidase activity increases with its concentration.

Dose-Dependent Inhibition of Xanthine Oxidase by Chlorogenic Acid Esters (Including this compound) mdpi.com
Concentration RangeObserved Inhibitory Effect
< 200 µMMinimal to no inhibition
~1000 µMNearly 100% inhibition

The molecular structure of this compound is key to its xanthine oxidase inhibitory potential. Studies comparing various related compounds have provided insights into the structure-activity relationship (SAR). mdpi.comresearchgate.net The core structure, derived from chlorogenic acid, appears to be fundamental for the activity. mdpi.com

When comparing this compound to other esters like mthis compound and butyl chlorogenate, research indicates that the inhibitory effects are not significantly different, suggesting that the presence of the chlorogenic acid ester moiety itself is the decisive factor for XO inhibition. mdpi.com Molecular docking analyses further suggest that these compounds bind to the active catalytic site of the xanthine oxidase enzyme, specifically the molybdopterin domain. mdpi.comresearchgate.net By occupying this site, they likely prevent the substrate (xanthine) from binding, thereby inhibiting the enzyme's function. mdpi.com The interaction is thought to involve hydrogen bonding and hydrophobic interactions with key amino acid residues in the active site. nih.govresearchgate.net The esterification of chlorogenic acid, as seen in this compound, is a crucial structural feature for this potent inhibitory activity.

Xanthine Oxidase (XO) Inhibition

Molecular Docking and Binding Interactions with XO

Molecular docking studies have been employed to understand the interaction between this compound and xanthine oxidase (XO), a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. mdpi.comnih.gov Inhibition of XO is a therapeutic strategy for managing hyperuricemia, a condition characterized by elevated levels of uric acid in the blood. mdpi.comnih.gov

In a study investigating the XO inhibitory constituents from the fruits of Chaenomeles speciosa, this compound was identified as one of the compounds with potent activity. mdpi.comnih.gov Docking analysis revealed that this compound, along with other active compounds, interacts with amino acid residues within the active site of XO. mdpi.comnih.govresearchgate.net These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions. mdpi.comnih.govresearchgate.net The binding energy for this compound with XO was determined to be -8.45 kcal/mol, indicating a good binding affinity. nih.gov This interaction effectively occupies the functional site of the enzyme, specifically the molybdopterin (Mo-pt) domain, which is the catalytic center for xanthine oxidation. mdpi.comnih.gov Key amino acid residues such as Phe914 and Glu802 in the Mo-pt domain have been identified as interacting with these inhibitor compounds. nih.gov The binding of this compound to the active site hinders the substrate's access, leading to the inhibition of XO activity. nih.gov

Table 1: Molecular Docking Data of Selected Compounds with Xanthine Oxidase

CompoundBinding Energy (kcal/mol)
Chlorogenic acid-8.77
Mthis compound-7.76
Butyl chlorogenate-8.67
This compound -8.45
Cryptochlorogenic acid methyl ester-9.21
Caffeic acid-5.90
p-Coumaric acid-5.68
Benzoic acid-5.08
Protocatechuic acid-5.44
Data sourced from a study on Chaenomeles speciosa fruits. nih.gov

Angiotensin-Converting Enzyme (ACE) Inhibition

Angiotensin-converting enzyme (ACE) plays a crucial role in the renin-angiotensin system, which regulates blood pressure. bhf.org.uk ACE inhibitors are a class of medications used to treat hypertension and heart failure. bhf.org.uk

Contribution of Functional Groups to ACE Inhibition

The ACE inhibitory activity of natural products is often attributed to the presence of specific functional groups. nih.gov For phenolic acids like chlorogenate esters, the presence of hydroxyl, carboxyl, and acrylic acid groups is considered key to their ability to inhibit ACE. nih.gov The acrylic acid group, in particular, was found in compounds that showed a positive correlation with ACE inhibition, including this compound. nih.gov The number of hydroxyl groups can also influence activity, with a higher number potentially leading to greater inhibition. nih.gov

Alpha-Glucosidase and PTP1B Inhibitory Potential (within Caffeoylquinic Acid Derivatives)

Research into the anti-diabetic potential of caffeoylquinic acid derivatives has explored their inhibitory effects on enzymes like α-glucosidase and protein tyrosine phosphatase 1B (PTP1B). researchgate.netnih.gov While specific inhibitory data for this compound against these enzymes is not detailed in the provided search results, studies on related caffeoylquinic acid derivatives from Gynura divaricata offer insights. researchgate.netnih.gov This research indicates that the number and position of caffeoyl groups are important for both α-glucosidase and PTP1B inhibitory potency. researchgate.netnih.gov Furthermore, methyl and ethyl esters of some dicaffeoylquinic acids have been shown to have enhanced inhibitory activity against yeast α-glucosidase. researchgate.netnih.gov For instance, ethyl 4,5-dicaffeoylquinate was one of the eleven caffeoylquinic acid derivatives isolated and studied. researchgate.netnih.gov This suggests that ethyl esters within this class of compounds, which would include this compound, may possess inhibitory potential against these enzymes.

Antioxidant Research

The antioxidant properties of this compound have been investigated, particularly its ability to scavenge free radicals.

Radical Scavenging Capabilities (e.g., DPPH Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate the antioxidant activity of compounds. nih.govunisza.edu.my Studies have shown that this compound exhibits notable radical scavenging activity. nih.gov In one study, the antioxidant activity of various alkyl chlorogenate esters was compared. nih.gov this compound demonstrated a higher antioxidant activity than its parent compound, chlorogenic acid, as well as the common antioxidant butylated hydroxyanisole (BHA). nih.govresearchgate.net

The efficiency of radical scavenging is often quantified by the half-maximal effective concentration (EC50), which is the concentration of a substance required to reduce the initial DPPH concentration by 50%. nih.gov A lower EC50 value indicates higher antioxidant activity. nih.gov The Trolox equivalent antioxidant capacity (TEAC) is another measure used, where a higher value signifies greater radical scavenging ability. nih.gov

Table 2: Antioxidant Activity of Chlorogenic Acid and its Esters (DPPH Assay)

CompoundEC50TEAC
Chlorogenic acid0.2140.86
This compound 0.203 0.91
Butyl chlorogenate0.2010.92
Octyl chlorogenate0.1731.06
Dodecyl chlorogenate0.1631.13
Ascorbic acid0.2030.91
Data reflects antioxidant activity at a fixed reaction time of 10 minutes. nih.gov

The increased lipophilicity of the alkyl esters of chlorogenic acid, including this compound, compared to chlorogenic acid itself, may contribute to their enhanced antioxidant activity. nih.gov

Comparative Antioxidant Activities with Parent Compounds and Standards

The antioxidant capacity of this compound has been evaluated in various studies, often in comparison to its parent compound, chlorogenic acid, and other standard antioxidants. In a 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical-scavenging assay, this compound was among fifteen compounds that demonstrated potent activity, with IC50 values ranging from 3.1 to 16.8 μM. nih.gov These compounds also showed significant inhibitory effects against the peroxidation of linoleic acid emulsion. nih.gov

Further research has shown that while chlorogenic acid itself is a strong antioxidant, its esterification to form alkyl esters can influence its activity. nih.gov One study found that all synthesized alkyl chlorogenate esters, including the ethyl ester, exhibited higher antioxidant activity than chlorogenic acid itself in a DPPH assay. nih.gov Specifically, the scavenging activity of some alkyl chlorogenates was even higher than that of Trolox, a commonly used antioxidant standard. nih.gov However, other studies have indicated that the relationship between the alkyl chain length and antioxidant activity is not always linear and can be influenced by the specific assay system and the medium (e.g., in bulk oil). cirad.frresearchgate.net For instance, in an iron-induced rat microsomal lipid peroxidation system, certain novel chlorogenic acid derivatives showed significantly higher antioxidant activity than chlorogenic acid and other related hydroxycinnamates like caffeic acid and ferulic acid. nih.gov

The following table provides a comparative overview of the antioxidant activities of this compound and related compounds from various studies.

CompoundAssayResult (IC50 or % Inhibition)Reference
This compoundDPPH Radical ScavengingPotent activity (IC50: 3.1-16.8 μM range for a group of 15 compounds) nih.gov
This compoundLinoleic Acid Emulsion PeroxidationPotent inhibitory activity (51.1-92.5% inhibition at 10 µg/ml for a group of 15 compounds) nih.gov
Alkyl ChlorogenatesDPPH Radical ScavengingHigher activity than chlorogenic acid nih.gov
Novel Chlorogenic Acid DerivativesDPPH Radical ScavengingHigher activity than chlorogenic acid, caffeic acid, and ferulic acid nih.gov
Novel Chlorogenic Acid DerivativesIron-induced Rat Microsomal Lipid PeroxidationHigher activity than chlorogenic acid, caffeic acid, and ferulic acid nih.gov

Role of Catechol Moiety in Antioxidant Activity

The antioxidant properties of this compound and related phenolic compounds are largely attributed to the presence of a catechol moiety (an aromatic ring with two hydroxyl groups in the ortho position). evitachem.comacs.org This structural feature is a key determinant of their radical-scavenging ability. The catechol group can donate hydrogen atoms to stabilize free radicals, thereby terminating oxidative chain reactions. acs.org

Partitioning Behavior in Biphasic Systems Relevant to Antioxidant Function

The effectiveness of an antioxidant can be significantly influenced by its ability to partition between different phases in a heterogeneous system, such as an oil-in-water emulsion. mdpi.com The partitioning behavior of a compound is often described by its partition coefficient (log P), which indicates its relative solubility in a lipid (nonpolar) versus an aqueous (polar) phase. mdpi.com

For antioxidants like this compound, which is more lipophilic than its parent compound chlorogenic acid, this partitioning behavior is critical. nih.gov The esterification of chlorogenic acid with an ethyl group increases its hydrophobicity. nih.gov This change in polarity can affect its localization at the oil-water interface in an emulsion, a primary site of lipid oxidation. cirad.fr

Research on chlorogenic acid and its alkyl esters in biphasic systems has shown that hydrophobicity does not always directly correlate with antioxidant capacity. cirad.fr The presence of other components, such as phospholipids, can also influence the distribution and activity of the antioxidant. cirad.fr In one study, the combination of a phospholipid (dioleoylphosphatidylcholine) and water rendered the more hydrophilic chlorogenic acid less active, while it did not significantly alter the activity of the more lipophilic hexadecyl chlorogenate. cirad.fr This highlights the complexity of predicting antioxidant efficacy based solely on partitioning behavior, as interactions within the specific system play a crucial role. Theoretical models and experimental determinations of partition coefficients are used to understand and predict how compounds like this compound will distribute themselves in systems relevant to food preservation and biological environments. mdpi.comresearchgate.netresearchgate.net

Melanogenesis Inhibition Research

This compound has been investigated for its potential to inhibit melanogenesis, the process of melanin (B1238610) production.

In studies using B16 melanoma cells, a common model for melanogenesis research, this compound was shown to inhibit melanin production. nih.gov When these cells were stimulated with α-melanocyte-stimulating hormone (α-MSH) to induce melanin synthesis, treatment with this compound resulted in a significant reduction of melanin content. nih.gov Specifically, at a concentration of 100 μM, this compound was one of five caffeoylquinic acids that exhibited inhibitory activities, leading to a 33–62% reduction in melanin content without significant toxicity to the cells. nih.gov Other research has also noted the melanogenesis-inhibitory effects of compounds structurally related to this compound. colab.ws

The inhibitory effect of caffeoylquinic acid derivatives on melanogenesis is linked to their ability to modulate the expression of key regulatory proteins. While direct western blot analysis for this compound's effect on these proteins was not specified in the provided search results, a study on butyl chlorogenate, a closely related compound, provides insight into the likely mechanism. nih.gov This study showed that butyl chlorogenate reduced the protein levels of microphthalmia-associated transcription factor (MITF), tyrosinase, tyrosinase-related protein 1 (TRP-1), and TRP-2 in a concentration-dependent manner. nih.gov

MITF is a master regulator of melanocyte development and differentiation and is crucial for the transcription of key melanogenic enzymes like tyrosinase, TRP-1, and TRP-2. uliege.be Tyrosinase is the rate-limiting enzyme in the melanin synthesis pathway. By downregulating MITF, compounds like butyl chlorogenate can subsequently decrease the expression of tyrosinase and other related proteins, leading to reduced melanin production. nih.govresearchgate.net Given the structural similarity, it is plausible that this compound exerts its melanogenesis-inhibiting effects through a similar mechanism involving the downregulation of MITF and its target genes.

Reduction of Melanin Content in Cellular Models

Antiviral Research (General)

Research into the antiviral properties of chlorogenic acid and its derivatives has been conducted, although specific studies focusing solely on this compound are less common. The broader class of chlorogenates has shown activity against various viruses. For instance, chlorogenic acid has demonstrated antiviral effects against influenza A viruses (H1N1 and H3N2) by inhibiting the neuraminidase enzyme, which is crucial for viral release from infected cells. researchgate.net It has also been reported to have activity against other viruses, including HIV, adenovirus, and hepatitis B virus. archivepp.com

Some studies have investigated the antiviral potential of plant extracts containing a variety of compounds, including chlorogenic acid derivatives. spandidos-publications.com For example, an ethyl acetate (B1210297) extract of Lonicera japonica containing chlorogenic acid showed antiviral activity. researchgate.net While these findings suggest a potential for this class of compounds in antiviral research, more specific studies are needed to determine the direct antiviral efficacy and mechanisms of action of this compound itself.

Hepatoprotective Research (General)

This compound has been identified as a compound with potential hepatoprotective activities in various studies. researchgate.net It is often found in plant extracts that exhibit liver-protective and antiviral effects. researchgate.net For instance, research on Inula crithmoides L. adventitious root cultures, which are rich in caffeoylquinic acids including this compound, has shown significant in vitro hepatoprotective effects against ethanol-induced toxicity. researchgate.net Similarly, studies on other natural compounds like chlorogenic acid have demonstrated protective effects against liver injury by mitigating oxidative stress and inflammation. nih.govcabidigitallibrary.orgresearchgate.net This is achieved through mechanisms such as reducing the levels of pro-inflammatory cytokines and enhancing the activity of antioxidant enzymes. nih.govresearchgate.netmdpi.com While direct and extensive research solely on this compound's hepatoprotective mechanisms is still developing, its presence in hepatoprotective plant extracts and its relation to well-studied compounds like chlorogenic acid suggest a promising area for further investigation. researchgate.netfrontiersin.orgmdpi.com

In Silico Mechanistic Investigations

Computational, or in silico, studies have provided insights into the potential molecular interactions of this compound, particularly its binding to protein receptors.

Ligand-Receptor Binding Affinity Predictions (e.g., GLP-1R)

In silico docking studies have been employed to predict the binding affinity of this compound with various receptors, including the Glucagon-Like Peptide-1 Receptor (GLP-1R), a key target in metabolic regulation. semanticscholar.org One such study investigating active compounds from Hibiscus sabdariffa Linn. reported a docking score of -7.73 kcal/mol for this compound with the GLP-1R. semanticscholar.org A more negative docking score generally indicates a more stable and stronger binding affinity between the ligand and the receptor. semanticscholar.org This suggests that this compound has the potential to bind directly to GLP-1R. semanticscholar.org The binding affinity is a critical factor in determining the potential biological activity of a compound, as it influences the stability of the ligand-receptor complex. semanticscholar.orguwo.ca

Table 1: Predicted Binding Affinity of this compound with GLP-1R

CompoundReceptorPredicted Binding Affinity (Docking Score)Source
This compoundGLP-1R-7.73 kcal/mol semanticscholar.org

Identification of Key Amino Acid Interactions

The same in silico study that predicted the binding affinity of this compound also identified the key amino acid residues within the GLP-1R's active site that are likely to interact with the compound. semanticscholar.org These interactions are crucial for the stability of the binding. The amino acids identified as contributing to the affinity between this compound and GLP-1R are Trp 297, Trp 203, Met 204, Phe 230, Tyr 220, and Lys 197. semanticscholar.org These interactions, which can include electrostatic forces, van der Waals forces, and hydrophobic interactions, are fundamental to the ligand-receptor binding process. semanticscholar.org Understanding these specific amino acid interactions provides a more detailed picture of how this compound may exert its effects at a molecular level. researchgate.netbiorxiv.orgnih.gov

Table 2: Key Amino Acid Interactions of this compound with GLP-1R

CompoundReceptorInteracting Amino AcidsSource
This compoundGLP-1RTrp 297, Trp 203, Met 204, Phe 230, Tyr 220, Lys 197 semanticscholar.org

Phytoremediation Contexts: Zinc/Cadmium Tolerance Mechanisms

This compound has also been implicated in the response of certain plants to heavy metal stress, a field of study known as phytoremediation. nih.govscielo.brau.dk Research on the zinc and cadmium hyperaccumulating plant Gynura pseudochina has identified this compound as one of the phenolic compounds involved in the plant's tolerance to these toxic metals. ijesd.orgresearchgate.net Inoculation of these plants with certain zinc/cadmium tolerant endophytic bacteria was found to influence the phenolic profile, including the levels of this compound. ijesd.org The study suggested that along with other compounds like caffeoylquinic acid and caffeic acid, this compound likely plays a role in mitigating the stress caused by excess zinc and cadmium. ijesd.org This indicates a potential role for this compound in the complex biochemical mechanisms that allow some plants to thrive in heavy metal-contaminated soils.

Analytical Methodologies for Research and Characterization of Ethyl Chlorogenate

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of ethyl chlorogenate, enabling its isolation from complex mixtures and its quantification. The choice of technique depends on the specific analytical goal, whether it be purification, rapid screening, or high-resolution separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis and purification of this compound. researchgate.netmdpi.com This technique is widely used for the separation of phenolic compounds from various natural sources. nih.gov In a typical application, this compound was isolated from the leaf extracts of Pavetta crassipes using chromatographic techniques. researchgate.net

Reverse-phase (RP) HPLC is a common mode used for the separation of this compound. sielc.com A study on the lipophilization of chlorogenic acid utilized an Agilent Technologies 1260 Infinity HPLC system to analyze the synthesized alkyl chlorogenates, including the ethyl ester. unimi.it The separation was achieved on an Atlantis T3 Column with a gradient elution program. unimi.it The mobile phase consisted of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B). nih.gov The elution started with a linear gradient from 2% to 95% B over 25 minutes, followed by an isocratic hold and re-equilibration. nih.gov Detection is often performed using a UV detector, with a characteristic wavelength for chlorogenates around 313 nm or 327 nm. nih.govunimi.it

Table 1: HPLC Conditions for this compound Analysis

Parameter Conditions
Instrument Agilent Technologies 1260 Infinity
Column Atlantis T3 (4.6 × 100 mm, 3 µm, 100 Å)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection Wavelength 313 nm
Injection Volume 20 µL

This table summarizes typical HPLC parameters used for the analysis of this compound based on published research. unimi.itnih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC)

For faster and more efficient separations, Ultra-High-Performance Liquid Chromatography (UHPLC) is increasingly employed. This technique utilizes columns with smaller particle sizes (typically under 2 µm), leading to higher resolution and sensitivity. A UHPLC-photo-diode array (PDA) method was established to quantify 11 components, including this compound, in Erigeron species. researchgate.net Another study used a UHPLC-HRMS method to identify and quantify polar phenolic metabolites, where chlorogenic acid and its derivatives were prominent. pensoft.net

The chromatographic separation in UHPLC often involves a binary mobile phase, such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid, run on a gradient program. pensoft.net The high resolution of UHPLC coupled with advanced detectors makes it a powerful tool for the comprehensive chemical profiling of complex samples containing this compound. researchgate.net

Thin-Layer Chromatography (TLC) for Isolation and Monitoring

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for monitoring the progress of reactions that synthesize or modify this compound and for the initial qualitative analysis of extracts. rsc.org It is also valuable for the isolation of compounds. researchgate.net

In a study detailing the synthesis of alkyl chlorogenates, TLC was used to monitor the reaction progress. nih.gov A solvent system of n-hexane/ethyl ether/methanol (B129727) (4.5/4.0/1.5) was used, and the resulting spot for this compound had an Rf value of 0.41. nih.gov The homogeneity of isolated this compound has also been confirmed by observing a single spot on several chromatograms using a solvent system of isopropyl ether, acetic acid, and ethanol (B145695) (3:1:1) on a silicic acid plate. tandfonline.com Visualization of the spots on the TLC plate can be achieved under UV light or by using spray reagents. rsc.orgjppres.com

Gas Chromatography (GC) for Related Analytes

While direct analysis of the relatively non-volatile this compound by Gas Chromatography (GC) is not common, GC-MS is a powerful technique for analyzing related and derivatized analytes. nih.gov For instance, a structurally related compound, ethyl chloroformate, is widely used as a derivatizing agent in GC-MS to analyze metabolites. vulcanchem.com Although the direct role of this compound in this context is not extensively explored, the principles of GC are relevant for understanding the analysis of similar or derivatized compounds. vulcanchem.com In some cases, GC has been used to identify this compound in plant extracts after appropriate sample preparation. researchgate.net

Mass Spectrometry for Structural Elucidation and Quantification

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of this compound. arcjournals.orgnsc.ru It provides crucial information about the molecular weight and fragmentation pattern of the molecule, which aids in its unambiguous identification.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar and thermally labile compounds like this compound. researchgate.net It is often coupled with liquid chromatography (LC-MS) for comprehensive analysis. mdpi.comresearchgate.net

In the analysis of synthesized this compound, ESI-MS was used to confirm the molecular weight (382.37 g/mol ). unimi.itnih.gov The analysis can be performed in both positive and negative ion modes. In the negative ion mode, the deprotonated molecule [M-H]⁻ is observed at m/z 381.15. unimi.itnih.gov In the positive ion mode, adducts with sodium [M+Na]⁺ and acetonitrile [M+CH3CN+Na]⁺ are often detected. unimi.itnih.gov Tandem MS (MS/MS) experiments can provide further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. researchgate.net

Table 2: ESI-MS Data for this compound

Ionization Mode Observed m/z Ion Species
Negative 381.15 [M-H]⁻
Negative 763.45 [2M-H]⁻
Positive 446.15 [M+CH₃CN+Na]⁺
Positive 487.20 [M+2CH₃CN+Na]⁺
Positive 787.35 [2M+Na]⁺

This table presents the characteristic ions of this compound observed in ESI-MS analysis, which are crucial for its identification. unimi.itnih.gov

The combination of chromatographic separation with mass spectrometric detection provides a powerful and sensitive platform for the detailed characterization and quantification of this compound in a variety of research contexts.

Ultra-High-Resolution Quadrupole Time-of-Flight Mass Spectrometry (UHR-Qq-TOF-MS)

UHR-Qq-TOF-MS is a powerful technique for the analysis of this compound, offering high-resolution and accurate mass data. This capability is essential for identifying unknown compounds and confirming the presence of target analytes in complex matrices. azom.combruker.comhpst.cz The technology combines a quadrupole mass analyzer with a time-of-flight mass analyzer, providing both high sensitivity and exceptional mass accuracy. bruker.com

This technique is particularly advantageous for:

Trace Analysis: Detecting this compound at low concentrations in intricate samples, such as biological extracts or food products. azom.com

Impurity Identification: Characterizing potential impurities or degradation products associated with this compound. azom.com

High-Throughput Screening: Rapidly analyzing a large number of samples, which is beneficial in metabolomics and quality control studies. azom.com

The high resolving power of UHR-Qq-TOF-MS, often exceeding 50,000 Full-Sensitivity Resolution (FSR), allows for the separation of ions with very similar mass-to-charge ratios, leading to unambiguous compound identification. azom.com When coupled with liquid chromatography (UHPLC), it enables the separation and identification of a wide range of compounds in a single run. nih.gov

Triple-Quadrupole Mass Spectrometry (TQ-MS/MS) for Quantification

For the precise quantification of this compound, triple-quadrupole mass spectrometry (TQ-MS/MS) is the gold standard. scioninstruments.comlabmanager.com This technique is renowned for its high sensitivity and specificity, making it ideal for targeted quantitative analysis, especially in complex matrices. scioninstruments.comlabmanager.comcreative-proteomics.com

The TQ-MS operates in multiple reaction monitoring (MRM) mode, which involves two stages of mass filtering. The first quadrupole (Q1) selects the precursor ion of this compound, which is then fragmented in the second quadrupole (Q2), a collision cell. The third quadrupole (Q3) then selects specific product ions for detection. scioninstruments.comlabmanager.com This process significantly reduces chemical noise and enhances the accuracy of quantification. scioninstruments.com

Key advantages of TQ-MS/MS for this compound quantification include:

Low Detection Limits: The ability to detect and quantify trace amounts of the analyte. scioninstruments.com

High Specificity: The MRM mode ensures that only fragments specific to this compound are detected, minimizing interference from other compounds. labmanager.comcreative-proteomics.com

Robustness: TQ-MS is a reliable and reproducible technique for routine quantitative analysis. nih.gov

LC-MS and GC-MS Profiling

Both liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are extensively used for the profiling of this compound and related compounds in various samples. The choice between LC-MS and GC-MS often depends on the volatility and thermal stability of the analyte and the complexity of the sample matrix.

LC-MS Profiling: LC-MS is a versatile technique that couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. bruker.commdpi.com It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound. rsc.org In studies of plant extracts, LC-MS has been instrumental in identifying various phenolic compounds, including this compound and its isomers. researchgate.net The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, allowing for the simultaneous analysis of multiple compounds in a single run. mdpi.comrsc.org

GC-MS Profiling: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. bruker.commdpi.com For non-volatile compounds like this compound, a derivatization step is often required to increase their volatility. For instance, ethyl chloroformate derivatization has been successfully used for the comprehensive analysis of metabolites in serum by GC-MS. nih.gov While GC-MS can offer excellent separation and sensitivity, the need for derivatization can add complexity to the sample preparation process. rsc.org The comparison between GC-MS/MS and LC-MS/MS has shown that both methods can provide comparable performance, though LC-MS/MS is often preferred for highly water-soluble compounds without the need for derivatization. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. mdpi.comrsc.orghuji.ac.il It provides detailed information about the chemical environment of each atom in the molecule, allowing for the unambiguous determination of its structure. mdpi.comrsc.org

One-Dimensional NMR (¹H and ¹³C NMR)

One-dimensional NMR, including proton (¹H) and carbon-13 (¹³C) NMR, provides fundamental structural information about this compound.

¹H NMR: This technique gives information about the number of different types of protons, their chemical environment, and their proximity to other protons. magritek.comdocbrown.info The chemical shift (δ) of each proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons. docbrown.infolibretexts.org

¹³C NMR: This technique provides information about the carbon skeleton of the molecule. magritek.comlibretexts.org Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum, and its chemical shift provides clues about its hybridization and bonding. libretexts.orghmdb.ca

The following table summarizes typical chemical shift ranges for protons and carbons in related structures, which can be used to interpret the NMR spectra of this compound.

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic (Ar-H)6.5 - 8.0110 - 160
Vinylic (=C-H)4.5 - 6.5100 - 150
Ester (RCOOCH₂R')3.5 - 4.5 (for -OCH₂-)160 - 180 (for C=O)
Alkyl (CH₃)0.7 - 1.310 - 30

Note: These are general ranges and can be influenced by the specific molecular structure. libretexts.org

Two-Dimensional NMR (e.g., COSY, COLOC) for Detailed Assignment

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra of this compound, especially for complex molecules. slideshare.netresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbons. libretexts.orggithub.io Cross-peaks in a COSY spectrum indicate which protons are spin-spin coupled, helping to piece together the molecular fragments. magritek.comlibretexts.org

Other useful 2D NMR experiments include HSQC (Heteronuclear Single Quantum Coherence), which correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation), which shows correlations between protons and carbons over multiple bonds. slideshare.netgithub.io

Chemical Shift Analysis and Acylation Effects on NMR Data

The chemical shifts observed in the NMR spectra of this compound are influenced by the electronic environment of each nucleus. The presence of the ethyl group and the caffeoyl moiety will have specific effects on the chemical shifts of the quinic acid core.

Acylation, the process of adding an acyl group (like the caffeoyl group), has predictable effects on NMR chemical shifts. mdpi.comresearchgate.net When a hydroxyl group on the quinic acid is esterified with caffeic acid to form this compound, the following changes in chemical shifts are generally observed:

The proton attached to the carbon bearing the newly formed ester group (acylated carbon) will experience a downfield shift (move to a higher ppm value). mdpi.comresearchgate.net

The acylated carbon itself will also typically show a downfield shift in the ¹³C NMR spectrum. mdpi.com

These acylation-induced shifts are a powerful tool for determining the exact position of the caffeoyl group on the quinic acid ring in this compound. mdpi.comresearchgate.net The solvent used for NMR analysis can also influence chemical shifts due to intermolecular interactions. mdpi.com

Spectrophotometric Assays (e.g., UV-Vis Spectroscopy)

Spectrophotometric methods, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, are fundamental techniques for the qualitative and quantitative analysis of this compound. This method relies on the principle that the molecule absorbs light in the UV-Vis range due to the presence of chromophores, primarily the caffeoyl moiety, which possesses a system of conjugated double bonds.

The UV-Vis spectrum of this compound provides characteristic information about its structure. Research has identified distinct absorption maxima (λmax) for this compound. In a methanolic solution, this compound exhibits two primary absorption peaks at approximately 218 nm and 330 nm. researchgate.net A more detailed analysis of this compound isolated from sunflower seeds and dissolved in ethanol revealed several absorption maxima at 216 nm, 233 nm, 243 nm, 300 nm, and 327 nm. tandfonline.com The peak around 325-330 nm is highly characteristic of the cinnamoyl moiety found in chlorogenic acid and its derivatives and is often used for detection and quantification purposes in chromatographic analyses. researchgate.netresearchgate.net The spectral characteristics are very similar to its parent compound, chlorogenic acid, and its methyl ester, mthis compound. tandfonline.comacgpubs.org

Table 1: Reported UV-Vis Absorption Maxima (λmax) for this compound and Related Compounds

CompoundSolventReported λmax (nm)Source
This compoundMethanol (MeOH)218, 330 researchgate.net
This compoundEthanol (EtOH)216, 233, 243, 300, 327 tandfonline.com
Mthis compoundMethanol (MeOH)220, 242, 298, 330 acgpubs.org
Chlorogenic Acid (Parent Compound)Methanol (MeOH)330 researchgate.net

For quantitative analysis, UV-Vis spectrophotometry offers a rapid and cost-effective approach. The concentration of this compound in a sample can be determined by measuring its absorbance at a specific wavelength (typically the λmax of ~325 nm) and applying the Beer-Lambert law. This requires the preparation of a calibration curve using standards of known concentrations to establish a linear relationship between absorbance and concentration. acs.orgacademicjournals.org While direct spectrophotometry of complex mixtures can be challenging due to overlapping spectra from other components, it is highly effective when coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), where the spectrophotometer serves as the detector (HPLC-UV). nih.gov

The antioxidant capacity of this compound can also be evaluated using spectrophotometric assays. For instance, the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay involves monitoring the decrease in absorbance of the DPPH radical at its λmax (around 517 nm) upon the addition of the antioxidant compound. nih.gov The rate and extent of the absorbance decay provide a measure of the compound's ability to donate a hydrogen atom or electron, thus quantifying its antioxidant activity. nih.gov

It is crucial to control experimental parameters such as solvent and pH, as they can influence the UV-Vis absorption spectrum of phenolic compounds like this compound and affect the accuracy of quantitative measurements. acs.orgnih.gov

Table 2: Key Parameters in UV-Vis Spectrophotometric Analysis of Chlorogenates

ParameterDescriptionRelevance to this compound Analysis
Wavelength of Maximum Absorption (λmax)The wavelength at which the compound shows the highest light absorbance.Typically ~325-330 nm for the characteristic caffeoyl moiety. Provides sensitivity and selectivity for detection. researchgate.nettandfonline.com
Calibration CurveA graph of absorbance versus the concentration of standard solutions.Essential for quantitative analysis, establishing the linear range of detection according to the Beer-Lambert law. acs.orgacademicjournals.org
SolventThe medium in which the sample is dissolved.Polar solvents like methanol or ethanol are commonly used. The solvent can cause shifts in λmax. researchgate.nettandfonline.com
pH of SolutionThe acidity or basicity of the sample solution.Can alter the ionization state of phenolic hydroxyl groups, leading to significant changes in the absorption spectrum. acs.org

Ethyl Chlorogenate Derivatives and Structure Activity Relationships in Research

Synthesis and Characterization of Alkyl Chlorogenate Analogues (Methyl, Butyl, Octyl, Dodecyl Chlorogenates)

The synthesis of alkyl chlorogenate analogues is primarily achieved through the esterification of chlorogenic acid. A common and efficient method involves a two-step process. mdpi.com Initially, chlorogenic acid is chemically esterified with methanol (B129727) using a resin like Amberlite IR120 H to produce methyl chlorogenate. mdpi.com This intermediate is more soluble in fatty alcohols than the parent chlorogenic acid, facilitating the subsequent reaction. mdpi.comdntb.gov.ua The second step is a transesterification reaction where mthis compound is reacted with various fatty alcohols (e.g., butanol, octanol (B41247), dodecanol) in the presence of a biocatalyst, typically Candida antarctica lipase (B570770) B. mdpi.comdntb.gov.ua This chemoenzymatic route has been shown to yield higher transesterification rates compared to the direct lipase-catalyzed esterification of chlorogenic acid with the same alcohols. mdpi.comdntb.gov.ua

Alternatively, a heterogeneous, non-enzymatic catalytic process using sulfonic resins under solvent-free conditions has been developed for the lipophilization of chlorogenic acid. plos.org This method allows for the direct reaction of chlorogenic acid with fatty alcohols of varying chain lengths, achieving high yields and selectivity in a single step under mild conditions. plos.org

The characterization and identification of the resulting alkyl chlorogenate esters are performed using various analytical techniques. High-performance liquid chromatography (HPLC) is used to analyze the reaction mixtures and assess the purity of the isolated compounds. nih.govnih.gov The structural confirmation of the synthesized esters, including methyl, ethyl, butyl, octyl, and dodecyl chlorogenates, is accomplished through spectroscopic methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comnih.govnih.gov

Table 1: Synthesis and Characterization of Alkyl Chlorogenate Analogues

Compound Synthesis Method(s) Characterization Techniques Key Findings & Citations
Mthis compound Chemical esterification of chlorogenic acid with methanol using a resin catalyst. mdpi.com HPLC, LC-MS, NMR Serves as a key intermediate for transesterification to produce longer-chain alkyl esters. mdpi.comdntb.gov.ua
Butyl Chlorogenate Transesterification of mthis compound with butanol catalyzed by lipase; Direct esterification using sulfonic resin. mdpi.comnih.gov HPLC, LC-MS, NMR Synthesized with high purity (97%) and yield (88%) via a green lipophilization reaction. nih.gov
Octyl Chlorogenate Transesterification of mthis compound with octanol catalyzed by lipase; Direct esterification using sulfonic resin. mdpi.comnih.gov HPLC, LC-MS, NMR Synthesis confirmed by ESI-MS. nih.gov Shows strong antioxidant activity. researchgate.net
Dodecyl Chlorogenate Transesterification of mthis compound with dodecanol (B89629) catalyzed by lipase; Direct esterification using sulfonic resin. mdpi.comnih.gov HPLC, LC-MS, NMR Synthesis confirmed by ESI-MS. nih.gov Exhibits a "cutoff effect" in antioxidant studies. mdpi.com

Comparative Biological Activity Studies of this compound and Analogues

Influence of Ester Group on Antimycobacterial Activity

Research into the antimycobacterial properties of chlorogenic acid derivatives has demonstrated that the ester group plays a crucial role in their activity. In a study evaluating compounds isolated from the Nigerian medicinal plant Pavetta crassipes, mthis compound and this compound were tested for their activity against Mycobacterium tuberculosis H37Rv. mdpi.com

Using a broth microdilution assay, this compound exhibited moderate activity with a Minimum Inhibitory Concentration (MIC) of 50 µg/ml, while mthis compound showed an MIC of 100 µg/ml. mdpi.com In a green fluorescence protein reporter microplate assay, this compound and mthis compound were also found to be active, with MICs of 100 µg/ml and 200 µg/ml, respectively. mdpi.com These findings suggest that the presence and nature of the alkyl ester can influence the antimycobacterial potency, with the ethyl ester being more active than the methyl ester in this particular study. mdpi.com The lipophilicity conferred by the ester group is believed to enhance the compounds' ability to penetrate the mycobacterial cell wall. dntb.gov.ua

Table 2: Antimycobacterial Activity of Chlorogenate Esters against M. tuberculosis H37Rv

Compound Broth Microdilution Assay (MIC) Green Fluorescence Reporter Assay (MIC) Citation
This compound 50 µg/ml 100 µg/ml mdpi.com
Mthis compound 100 µg/ml 200 µg/ml mdpi.com

Impact of Structural Modifications on Xanthine (B1682287) Oxidase Inhibition

Structural modifications to chlorogenic acid, particularly at the ester group, have a significant impact on its ability to inhibit xanthine oxidase (XO), a key enzyme in uric acid production. A study investigating constituents from the fruits of Chaenomeles speciosa identified chlorogenic acid, mthis compound, this compound, and butyl chlorogenate as potent XO inhibitors. semanticscholar.org Molecular docking analysis revealed that these compounds interact with amino acid residues in the active site of XO through hydrogen bonding and hydrophobic interactions. semanticscholar.org

Chlorogenic acid itself displays a mixed-type inhibition, suggesting it binds to sites other than the active site. mdpi.com Molecular modeling has shown that while it binds weakly to the molybdopterin region of XO's active site, it binds more strongly to the flavin adenine (B156593) dinucleotide (FAD) region. mdpi.comnih.gov This suggests that the increased hydrophilicity from the quinyl ester of caffeic acid directs its binding to a different domain compared to more hydrophobic analogues. mdpi.comnih.gov The inhibitory activity of chlorogenic acid derivatives is influenced by the length of the alkyl chain, with studies on other phenolic esters indicating a potential for optimized inhibitory activity based on chain length. dntb.gov.ua

Table 3: Xanthine Oxidase Inhibitory Activity of Chlorogenate Analogues

Compound Finding Mechanism Insight Citation
This compound Identified as a potent XO inhibitor. Interacts with XO active site via hydrogen bonding and hydrophobic interactions. semanticscholar.org
Mthis compound Identified as a potent XO inhibitor. Interacts with XO active site via hydrogen bonding and hydrophobic interactions. semanticscholar.org
Butyl Chlorogenate Identified as a potent XO inhibitor. Interacts with XO active site via hydrogen bonding and hydrophobic interactions. semanticscholar.org
Chlorogenic Acid Exhibits mixed-type inhibition. Binds more strongly to the FAD region than the molybdopterin active site. mdpi.comnih.gov

Relationship between Structure and Antioxidant Potency

The antioxidant capacity of this compound and its analogues is strongly correlated with the structure of the ester group. Generally, the lipophilization of chlorogenic acid through the addition of an alkyl chain enhances its antioxidant activity compared to the parent compound. researchgate.net Studies have shown that all alkyl esters of chlorogenic acid exhibit higher antioxidant activity than chlorogenic acid itself. researchgate.net

A comprehensive study on a homologous series of chlorogenic acid esters (methyl, butyl, octyl, dodecyl, and others) in an emulsified medium revealed a non-linear relationship between the alkyl chain length and antioxidant capacity. mdpi.com The antioxidant activity was found to increase with the lengthening of the alkyl chain, reaching a peak with the dodecyl ester. mdpi.com However, further extension of the chain led to a significant decrease in antioxidant capacity. mdpi.com This phenomenon is referred to as the "cutoff effect." mdpi.com The enhanced activity of n-octyl and n-dodecyl chlorogenates is attributed to their increased lipophilicity, which allows for a more flexible structure and potentially better interaction with radical species. researchgate.net In bulk oil systems, however, the hydrophobicity of the esters did not directly correlate with antioxidant capacity, suggesting that the environment (e.g., presence of micelles) plays a crucial role in their effectiveness. plos.org

Table 4: Comparative Antioxidant Activity of Chlorogenic Acid and its Alkyl Esters

Compound/Analogue Relative Antioxidant Activity Key Observation Citations
Chlorogenic Acid Baseline Less active than its alkyl esters. researchgate.net
Methyl, Ethyl, Butyl Chlorogenates Higher than chlorogenic acid Activity increases with alkyl chain length. researchgate.netmdpi.com
Octyl Chlorogenate Higher than shorter chain esters Stronger activity due to increased lipophilicity. researchgate.net
Dodecyl Chlorogenate Highest activity in the series Demonstrates the "cutoff effect" threshold in emulsified systems. mdpi.com
Longer-chain esters (e.g., Hexadecyl) Lower than dodecyl chlorogenate Activity decreases beyond the C12 chain length. mdpi.com

Structure-Melanogenesis Inhibition Correlations

The structure of chlorogenic acid derivatives significantly influences their ability to inhibit melanogenesis. Butyl chlorogenate has been identified as a potent inhibitor of melanogenesis in α-MSH-stimulated B16 melanoma cells. jst.go.jp Its inhibitory mechanism involves the reduction of protein levels of key factors in melanin (B1238610) synthesis, including microphtalmia-associated transcription factor (MITF), tyrosinase, and tyrosinase-related proteins 1 and 2 (TRP-1 and TRP-2). jst.go.jp

Studies on various analogues have provided further insights into the structure-activity relationship. For instance, chlorogenic acid analogues incorporating pyridine (B92270) and pyrimidine (B1678525) motifs have shown superior inhibitory profiles compared to common depigmenting agents like kojic acid and arbutin. dntb.gov.ua The position of substituents on the aromatic rings of these analogues was found to be critical for their activity. dntb.gov.ua While chlorogenic acid itself can suppress melanogenesis, its derivatives, particularly those with increased lipophilicity or specific heterocyclic moieties, often exhibit enhanced inhibitory potential. nih.gov This indicates that modifications to the parent structure can lead to more effective agents for controlling hyperpigmentation. nih.gov

Table 5: Structure-Melanogenesis Inhibition Correlations of Chlorogenic Acid Analogues

Compound/Analogue Inhibitory Activity Mechanism of Action Citations
Butyl Chlorogenate Potent inhibitor Reduces expression of MITF, tyrosinase, TRP-1, and TRP-2. jst.go.jp
Pyridine/Pyrimidine Analogues Superior inhibition to kojic acid and arbutin. SAR studies show the importance of substituent position on the aromatic ring. dntb.gov.ua
Chlorogenic Acid Suppresses melanogenesis May act as a substrate for melanin, while its metabolites may inhibit tyrosinase.
Thiazole (B1198619) Derivatives High inhibitory effect Replacement of α,β-unsaturated carbonyl with a thiazole ring improves activity. nih.gov

Theoretical Studies on Structure-Activity Relationships (QSAR models, computational predictions)

Theoretical studies, including Quantitative Structure-Activity Relationship (QSAR) models and computational predictions like molecular docking, have been instrumental in elucidating the SAR of this compound and its analogues. These methods help to predict the biological activity of compounds based on their molecular structure and to understand their interactions with biological targets at a molecular level.

For instance, molecular docking has been successfully used to explain the inhibitory mechanism of chlorogenic acid esters on xanthine oxidase. semanticscholar.org These computational simulations have shown how compounds like methyl, ethyl, and butyl chlorogenate fit into the active site of the enzyme, identifying key hydrogen bonds and hydrophobic interactions that are responsible for their inhibitory effect. semanticscholar.org

QSAR studies have been applied to related phenolic compounds to model their antioxidant activity. mdpi.com These models establish a mathematical relationship between the structural or physicochemical properties of the compounds (descriptors) and their observed biological activity. For example, a QSAR model for the antioxidant activity of caffeic acid derivatives indicated that electronic properties and steric hindrance are key factors. While specific QSAR models for the antimycobacterial or melanogenesis-inhibiting activities of the full alkyl chlorogenate series are not extensively reported, the principles from related compounds are applicable. In silico design and SAR studies of chlorogenic acid derivatives for anticancer activity have also been conducted, utilizing computational tools to predict druglikeness, toxicity, and biological activity spectra (PASS). These theoretical approaches are valuable for rationally designing new, more potent, and stable analogues of chlorogenic acid for various therapeutic applications.

Future Research Directions and Translational Perspectives

Elucidating Underexplored Molecular Mechanisms of Action

While preliminary research has hinted at the therapeutic potential of ethyl chlorogenate, a comprehensive understanding of its molecular interactions is still in its infancy. Future research must prioritize the detailed elucidation of its mechanisms of action to validate its potential as a therapeutic agent.

Initial in silico studies have suggested that this compound can interact with several key protein targets. For instance, molecular docking analyses have shown its potential to bind to the Glucagon-Like Peptide-1 Receptor (GLP-1R), a key target in diabetes management, and Xanthine (B1682287) Oxidase (XO), an enzyme implicated in hyperuricemia and gout. mdpi.comsemanticscholar.orgharianregional.com Similarly, related compounds like mthis compound have been shown to inhibit the Na-Cl cotransporter, suggesting a possible diuretic mechanism. nih.gov However, these computational predictions require experimental validation.

Further investigation is needed to:

Confirm the binding and inhibitory activity of this compound on targets like GLP-1R and XO through robust in vitro enzyme assays and binding studies. mdpi.com

Explore the specific amino acid residues involved in these interactions, moving beyond computational models to experimental methods like site-directed mutagenesis. semanticscholar.orgharianregional.com

Investigate other potential mechanisms, such as its noted hepatoprotective and antiviral activities, which are currently mentioned in the literature but lack mechanistic detail. mdpi.comresearchgate.net

Clarify whether this compound acts directly or is hydrolyzed to chlorogenic acid and ethanol (B145695) in biological systems, as its ester linkage makes it susceptible to hydrolysis. uliege.be

Table 1: Summary of In Silico Docking Studies for this compound and Related Compounds

CompoundProtein TargetDocking Score (kcal/mol)Interacting Amino Acid Residues (Predicted)Potential Therapeutic AreaReference
This compoundGLP-1 Receptor (6ORV)-7.73Trp 297, Trp 203, Met 204, Phe 230, Try 220, Lys 197Antidiabetic semanticscholar.orgharianregional.com
This compoundXanthine Oxidase (XO)-8.67Phe914, Glu802Hyperuricemia mdpi.com
Mthis compoundNa-Cl CotransporterNot specified, but showed stronger interactions than hydrochlorothiazide.Not specifiedDiuretic nih.gov

Exploration of Novel Biosynthetic Pathways and Metabolic Engineering Strategies

This compound is naturally produced in plants, likely through the esterification of chlorogenic acid (CGA), a product of the shikimic acid pathway. mdpi.comresearchgate.net However, natural yields are often low. Metabolic engineering offers a promising avenue for the large-scale, sustainable production of this compound. Future research should focus on engineering microbial hosts like Saccharomyces cerevisiae or E. coli. nih.govjbei.org

Key research objectives include:

Pathway Discovery and Assembly: While the synthesis of CGA in engineered microbes has been established, the specific enzymes that catalyze the esterification of CGA with ethanol to form this compound in plants are not well characterized. nih.gov Identifying and cloning these enzymes is a critical first step. Alternatively, known alcohol acetyltransferases (AATs) could be tested for their ability to use CGA as a substrate. nih.gov

Precursor Supply Enhancement: The production of this compound is dependent on the availability of its precursors, CGA and ethanol. Strategies to enhance the production of CGA from glucose in S. cerevisiae have been developed, involving the overexpression of key enzymes in the pentose (B10789219) phosphate (B84403) pathway and the p-coumaric acid synthesis pathway. nih.gov These strategies can be adopted and optimized.

Host Optimization: Engineering the microbial host to improve the microenvironment for key enzymes, such as cytochrome P450s involved in CGA synthesis, can significantly boost yield. nih.gov Furthermore, screening for and engineering transporter proteins could facilitate the accumulation and export of the final product. nih.gov

The three major steps for developing a microbial production platform—pathway discovery, assembly, and optimization—provide a clear roadmap for this research area. researchgate.net

Development of Advanced Analytical Techniques for Comprehensive Profiling in Complex Matrices

Accurate identification and quantification of this compound in complex biological and botanical matrices are essential for both quality control and mechanistic studies. mdpi.com While several analytical methods exist for profiling chlorogenic acids, specific and validated methods for this compound are less developed. units.it

Future efforts should concentrate on:

High-Resolution Chromatography and Mass Spectrometry: Techniques like Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) have been successfully used to tentatively identify this compound in plant extracts and biological samples. nih.govnih.gov Developing standardized and validated UHPLC-MS/MS methods is crucial for accurate quantification.

Overcoming Matrix Effects: Plant extracts and biological fluids are complex matrices containing numerous compounds that can interfere with analysis. mdpi.com Research into advanced sample preparation techniques, such as selective solid-phase extraction (SPE) or molecularly imprinted polymers (MIPs), could help isolate this compound and improve detection sensitivity. units.it

NMR Spectroscopy: For unambiguous structural confirmation, especially when distinguishing between isomers, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. mdpi.com Establishing a complete and public database of the 1H and 13C NMR data for this compound would be a valuable resource for researchers. uliege.bemdpi.com

Table 2: Analytical Techniques for the Identification and Profiling of Chlorogenate Derivatives

TechniqueApplicationAdvantagesChallenges/ConsiderationsReference
UHPLC-MS/MSIdentification and quantification in complex matrices (e.g., plant extracts, plasma).High sensitivity, high throughput, and structural information from fragmentation.Requires authentic standards for absolute quantification; potential for matrix effects. nih.govnih.gov
LC-MSGeneral analysis and characterization of reaction mixtures and extracts.Robust and widely available; suitable for non-volatile compounds.Lower resolution and speed compared to UHPLC. nih.govscience.gov
NMR SpectroscopyUnambiguous structure elucidation and isomer differentiation.Provides detailed structural information.Requires pure compounds in relatively high amounts; lower sensitivity. uliege.bemdpi.com
Gas Chromatography (GC)Analysis of volatile compounds; less common for chlorogenates.Powerful separation for volatile mixtures.Requires derivatization for non-volatile phenolics like this compound, adding complexity. mdpi.com

Strategic Design and Synthesis of Novel this compound Analogues with Enhanced Specific Activities

This compound itself is a simple analogue of chlorogenic acid. The strategic modification of its structure could lead to new compounds with improved potency, selectivity, and pharmacokinetic properties. nih.gov Research has shown that modifying the ester group of chlorogenic acid can significantly impact its biological activity. nih.gov

Future research in this area should involve:

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing a library of chlorogenate esters with varying alkyl chain lengths (e.g., methyl, butyl, octyl) and analyzing their biological activities can establish clear SARs. mdpi.comnih.gov For example, increasing the lipophilicity by elongating the alkyl chain has been shown to enhance the antioxidant activity of chlorogenate esters in some assays. nih.govresearchgate.net

Targeted Modifications: Based on in silico models of how this compound binds to its protein targets, specific modifications can be designed to enhance these interactions. mdpi.comnih.gov This could involve altering the caffeoyl or quinic acid moieties in addition to the ethyl ester group.

Green Synthesis Methods: Developing environmentally friendly synthesis methods is crucial. This includes using enzyme-catalyzed reactions, such as those employing lipases or chlorogenate hydrolase, which can offer high selectivity under mild conditions. nih.govresearchgate.netnih.gov Solvent-free synthesis or the use of green solvents like dimethyl carbonate should also be explored. acs.org

Integration of In Silico Methodologies for Predictive Research and Lead Compound Identification

Computational approaches are invaluable for accelerating the drug discovery process by predicting the properties of new compounds before they are synthesized. nih.gov For this compound and its potential analogues, in silico tools can guide research and help prioritize the most promising candidates.

Key applications of computational methodologies include:

Molecular Docking and Simulation: As already demonstrated for GLP-1R and XO, molecular docking can predict the binding affinity and orientation of this compound and its analogues within the active site of a target protein. mdpi.comsemanticscholar.org Molecular dynamics simulations can further explore the stability of these interactions over time.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel analogues. nih.gov This allows for the early-stage filtering of compounds that are likely to have poor pharmacokinetic profiles or toxic effects.

Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate the structural features of a series of compounds with their biological activity, QSAR can be used to predict the activity of newly designed analogues, streamlining the design-synthesis-test cycle. nih.gov

The integration of these predictive models with experimental validation offers a powerful strategy for the efficient discovery and development of lead compounds based on the this compound scaffold. mdpi.comnih.gov

Conclusion

Summary of Key Academic Contributions and Research Findings on Ethyl Chlorogenate

This compound, the ethyl ester of the widely studied chlorogenic acid, has emerged as a compound of significant interest in various scientific fields. vulcanchem.comchembk.com Academic research has successfully established its natural occurrence, methods for its synthesis and isolation, and has characterized its chemical and biological properties.

Key research findings have highlighted the presence of this compound in various plant species, including the leaves of Pavetta crassipes and the fruits of Chaenomeles speciosa. researchgate.netnih.gov Its identification in immature sunflower seeds has also been reported. tandfonline.com The synthesis of this compound is primarily achieved through the esterification of chlorogenic acid with ethanol (B145695). vulcanchem.comnih.gov

Spectroscopic and chromatographic techniques have been instrumental in the structural elucidation and quantification of this compound. researchgate.net Furthermore, research has delved into its biological activities, revealing its potential as an antioxidant, anti-inflammatory, and antimycobacterial agent. researchgate.netmdpi.comunimi.it Studies have shown that this compound exhibits antioxidant activity, sometimes even higher than its parent compound, chlorogenic acid. unimi.it Its anti-inflammatory effects are attributed to the modulation of various inflammatory mediators. nih.govresearchgate.net The compound has also demonstrated moderate activity against Mycobacterium tuberculosis. researchgate.net More recent in-silico studies have suggested its potential interaction with targets like the GLP-1 receptor, indicating a possible role in metabolic disease research. semanticscholar.org

Reiteration of this compound's Significance as a Research Compound

The significance of this compound as a research compound is multifaceted. Firstly, as a derivative of chlorogenic acid, it serves as a valuable tool for structure-activity relationship studies. By comparing its biological effects to those of chlorogenic acid and other esters, researchers can gain insights into the influence of the ethyl group on bioavailability and efficacy. vulcanchem.com The increased lipophilicity of this compound compared to chlorogenic acid may enhance its ability to cross biological membranes, a critical factor in its potential therapeutic applications. vulcanchem.com

Secondly, its identified biological activities, including antioxidant, anti-inflammatory, and antimycobacterial properties, position it as a lead compound for further investigation in drug discovery. researchgate.netmdpi.comunimi.it Its potential to inhibit xanthine (B1682287) oxidase also suggests a role in research related to hyperuricemia. nih.gov The use of this compound in laboratory settings as a reagent and enzyme inhibitor further underscores its importance in biochemical and pharmacological research. chembk.com

Future Outlook for Academic Advancement in this compound Research

The future of this compound research appears promising, with several avenues for academic advancement. Further exploration of its natural sources could lead to the discovery of new plant species with high concentrations of this compound, which could be valuable for both research and potential commercial applications. Optimization of synthesis and isolation methods will continue to be an area of interest to improve yield and purity for research purposes. vulcanchem.comnih.gov

In-depth mechanistic studies are required to fully elucidate the pathways through which this compound exerts its biological effects. For instance, while its antioxidant and anti-inflammatory properties are established, the precise molecular targets and signaling cascades involved warrant further investigation. nih.govmdpi.commdpi.com Research into its neuroprotective potential, similar to that of its parent compound, could open up new therapeutic possibilities for neurodegenerative diseases. researchgate.netnih.gov

Furthermore, the development of advanced analytical techniques will aid in the precise quantification of this compound in complex biological matrices, which is crucial for pharmacokinetic and metabolic studies. Investigating its metabolism and bioavailability in vivo will be critical to understanding its potential as a therapeutic agent. The exploration of novel derivatives of this compound could also lead to the development of compounds with enhanced potency and selectivity. vulcanchem.com

Q & A

Q. What analytical methods are recommended for quantifying ethyl chlorogenate in plant matrices?

this compound can be quantified using 1H-NMR spectroscopy combined with multivariate statistical analysis. For example, segmented 1H-NMR data (600 MHz, CPMG pulse sequence) processed via MetaboAnalyst 5.0 enables batch-to-batch differentiation and identification of this compound as a key differential compound in herbal extracts like Sargentodoxae Caulis . Alternatively, UHPLC-ESI-UHR-Qq-TOF-MS provides high-resolution detection in complex matrices, such as Hibiscus sabdariffa extracts, with validation through UV spectral matching (320–330 nm) .

Q. How can researchers validate the antioxidant activity of this compound in vitro?

Standard assays include:

  • DPPH/ABTS radical scavenging assays to measure direct free radical neutralization.
  • Cell-based models (e.g., Caco-2 monolayers) to study intestinal permeability and bioavailability, with this compound showing slower transport kinetics compared to free phenolic acids .
  • Enzymatic inhibition assays (e.g., xanthine oxidase inhibition), where this compound exhibited IC₅₀ values comparable to chlorogenic acid derivatives in Chaenomeles speciosa fruit extracts .

Q. What structural features differentiate this compound from other chlorogenic acid esters?

this compound (C₁₈H₂₂O₉) is distinguished by its ethyl ester group at the quinic acid moiety. Structural elucidation via NMR and MS reveals characteristic fragmentation patterns, such as the loss of ethyl groups (m/z 44) and caffeoyl fragments. Comparative studies with methyl and butyl esters highlight chain-length-dependent bioactivity variations, aligning with the "polar paradox" theory in emulsion systems .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for enhanced stability?

  • Intercalation into layered double hydroxides (LDH) : Co-precipitation with Zn/Al-LDH matrices slows release kinetics (e.g., 90% release over 24 hours at pH 4.8) by partial dissolution of the LDH host .
  • Enzymatic esterification : Recombinant hydroxycinnamoyl-CoA:quinate transferases (HQT) from Solanum lycopersicum catalyze ethyl ester formation in vacuolar compartments under low-pH conditions, mimicking natural biosynthesis pathways .

Q. What experimental strategies resolve contradictions in this compound’s bioactivity across studies?

Discrepancies often arise from matrix effects (e.g., plant species, extraction solvents) or assay conditions (e.g., pH, concentration). For example:

  • In antioxidant assays, this compound’s efficacy diminishes in lipid-rich emulsions due to its polar nature, contrasting with non-polar systems .
  • Dose-response validation using orthogonal assays (e.g., melanogenesis inhibition in B16F10 cells vs. chemical antioxidant tests) reduces false positives .

Q. How do esterase enzymes influence this compound’s metabolic fate in vivo?

  • Microbial esterases : Rumen microbiome studies identify Burkholderia multivorans-derived ethyl ferulate esterases as potential hydrolytic agents, cleaving the ethyl group to release chlorogenic acid .
  • Tissue-specific metabolism : In hepatic models, cytochrome P450 enzymes mediate phase I metabolism, generating hydroxylated derivatives detectable via LC-MS/MS .

Q. What advanced techniques characterize this compound’s interaction with biological membranes?

  • Molecular dynamics simulations : Predict partitioning into lipid bilayers based on logP values (~1.2 for this compound vs. ~0.8 for chlorogenic acid).
  • Surface plasmon resonance (SPR) : Quantifies binding affinity to membrane receptors (e.g., melanocortin-1 receptor) with reported KD values in the µM range .

Methodological Considerations

Q. How to address batch variability in this compound-containing plant extracts?

  • Quality control protocols : Combine 1H-NMR metabolomics with PCA to identify outlier batches (e.g., this compound content <0.5% w/w in low-quality Sargentodoxae Caulis) .
  • Standard reference materials : Use certified this compound (purity ≥96%, validated by HPLC/MS) for calibration .

Q. What are the limitations of current detection methods for this compound?

  • UHPLC-TOF-MS sensitivity : Limits of detection (LOD) ~0.1 ng/mL may fail to trace metabolites in low-abundance biological fluids .
  • NMR resolution : Overlapping signals in complex matrices require CPMG pulse sequences to suppress macromolecule interference .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.